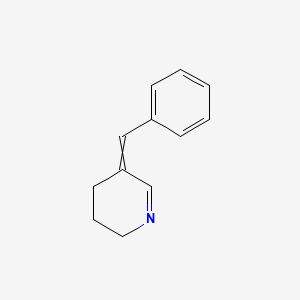![molecular formula C16H32OSi B14378827 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol CAS No. 89657-06-7](/img/structure/B14378827.png)
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is an organic compound with the molecular formula C14H30OSi It is a tertiary alcohol, characterized by the presence of a tert-butyl group, a trimethylsilyl group, and a cyclopropyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol typically involves multiple steps. One common method starts with the preparation of the cyclopropyl intermediate, which is then functionalized with a trimethylsilyl group. The final step involves the introduction of the tert-butyl group and the hydroxyl group to the cyclohexane ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC can yield a ketone, while reduction with NaBH4 can produce a secondary alcohol.
Applications De Recherche Scientifique
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol exerts its effects involves interactions with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylcyclohexanol: Similar structure but lacks the trimethylsilyl and cyclopropyl groups.
1-(Trimethylsilyl)cyclopropylmethanol: Contains the trimethylsilyl and cyclopropyl groups but lacks the tert-butyl group.
4-tert-Butyl-1-cyclohexanol: Similar structure but lacks the trimethylsilyl group.
Uniqueness
4-tert-Butyl-1-[1-(trimethylsilyl)cyclopropyl]cyclohexan-1-ol is unique due to the combination of the tert-butyl, trimethylsilyl, and cyclopropyl groups attached to the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
89657-06-7 |
|---|---|
Formule moléculaire |
C16H32OSi |
Poids moléculaire |
268.51 g/mol |
Nom IUPAC |
4-tert-butyl-1-(1-trimethylsilylcyclopropyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H32OSi/c1-14(2,3)13-7-9-15(17,10-8-13)16(11-12-16)18(4,5)6/h13,17H,7-12H2,1-6H3 |
Clé InChI |
IQUWMUIVFOZORS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCC(CC1)(C2(CC2)[Si](C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(Pyridin-3-YL)propoxy]propan-1-OL](/img/structure/B14378753.png)
![S-[5-(Methylsulfanyl)pentyl] 2,2-dimethylpropanethioate](/img/structure/B14378768.png)
![2-Ethyl-4,5-dihydronaphtho[1,2-b]furan](/img/structure/B14378774.png)
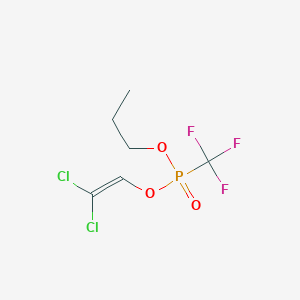

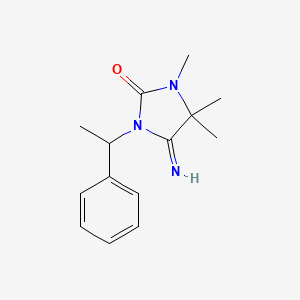
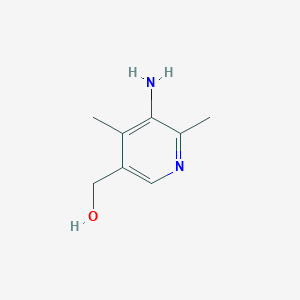
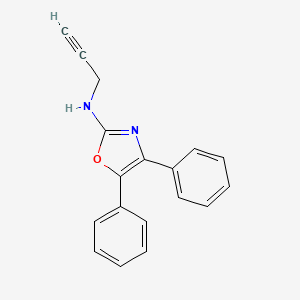
![Ethyl 2-[(acetyloxy)methyl]-3-methylbutanoate](/img/structure/B14378817.png)
![N-(3-Methylphenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14378833.png)
![1-[(Dimethoxyphosphorothioyl)oxy]-4-iodo-1H-pyrazole](/img/structure/B14378837.png)
![2-[3-(3-Bromo-2-methoxyphenyl)propoxy]oxane](/img/structure/B14378841.png)
